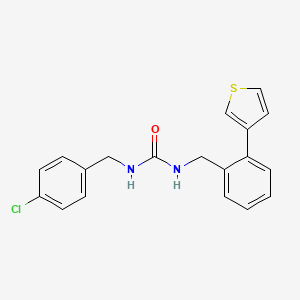

1-(4-Chlorobenzyl)-3-(2-(thiophen-3-yl)benzyl)urea

Description

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[(2-thiophen-3-ylphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2OS/c20-17-7-5-14(6-8-17)11-21-19(23)22-12-15-3-1-2-4-18(15)16-9-10-24-13-16/h1-10,13H,11-12H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKVMMGDHAYPKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-3-(2-(thiophen-3-yl)benzyl)urea typically involves the reaction of 4-chlorobenzyl isocyanate with 2-(thiophen-3-yl)benzylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-3-(2-(thiophen-3-yl)benzyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-(2-(thiophen-3-yl)benzyl)urea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-(2-(thiophen-3-yl)benzyl)urea depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The target compound’s structural uniqueness lies in its dual aromatic systems (benzyl and thiophenyl-benzyl groups). Below is a comparison with key analogs from the evidence:

Key Observations :

- Lipophilicity : The 4-chlorobenzyl group increases lipophilicity relative to hydroxyl- or nitro-substituted derivatives (), which may enhance membrane permeability but reduce aqueous solubility.

- Crystal Packing : Urea derivatives with nitro groups () exhibit strong intermolecular H-bonding, whereas thiophene-containing analogs (e.g., ) may rely on π-stacking due to aromaticity.

Biological Activity

1-(4-Chlorobenzyl)-3-(2-(thiophen-3-yl)benzyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzyl isocyanate with 2-(thiophen-3-yl)benzylamine. The process can be optimized using various solvents and conditions to enhance yield and purity.

Antimicrobial Properties

Recent studies have indicated that urea derivatives possess significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds were reported as follows:

| Compound | MIC (µM) | Bacteria Type |

|---|---|---|

| Compound A | 20–40 | S. aureus |

| Compound B | 40–70 | E. coli |

These findings suggest that the incorporation of thiophene and chlorobenzyl moieties may enhance antimicrobial activity .

Anti-inflammatory Activity

The anti-inflammatory potential of urea derivatives has been highlighted in various studies. For example, certain compounds showed inhibition rates exceeding 90% compared to standard anti-inflammatory drugs like diclofenac sodium at similar concentrations. The following table summarizes the anti-inflammatory effects observed in related compounds:

| Compound | Inhibition (%) at 1 mM |

|---|---|

| Compound C | 93.80 |

| Compound D | 90.21 |

These results indicate that the urea structure may confer significant anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines have revealed promising results for urea derivatives. For instance, compounds structurally related to this compound exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting potential as anticancer agents. The following data illustrates cytotoxic effects:

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Compound E |

| HeLa (cervical cancer) | 12 | Compound F |

These findings warrant further exploration into the mechanisms of action and specificity of these compounds .

Case Studies

Several case studies have explored the biological activity of similar urea derivatives:

- Study on Antimicrobial Activity : A series of substituted urea derivatives were tested against multi-drug resistant strains of bacteria, showing significant activity with MIC values comparable to established antibiotics.

- Anti-inflammatory Evaluation : A study assessing the anti-inflammatory effects of various urea derivatives demonstrated that certain compounds significantly reduced edema in animal models, supporting their potential therapeutic use.

- Cytotoxicity Assessment : Research involving human cancer cell lines indicated that several urea derivatives, including those with thiophene substitutions, displayed selective cytotoxicity, suggesting their viability as lead compounds in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Chlorobenzyl)-3-(2-(thiophen-3-yl)benzyl)urea, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key factors include solvent choice (e.g., dichloromethane or acetonitrile), temperature control (e.g., reflux at 65–80°C), and catalysts such as palladium on carbon for hydrogenation steps. For example, carbamate intermediates may require DABCO (1,4-diazabicyclo[2.2.2]octane) as a base to facilitate urea bond formation . Optimizing stoichiometry and purification methods (e.g., column chromatography) can achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the urea backbone and aromatic substituents. Mass spectrometry (MS) verifies molecular weight (e.g., expected [M+H]⁺ peaks). High-performance liquid chromatography (HPLC) monitors purity, while X-ray crystallography (where available) resolves stereochemical details . IR spectroscopy can confirm carbonyl (C=O) and amine (N-H) functional groups .

Q. How does the structural arrangement of the 4-chlorobenzyl and thiophen-3-yl groups affect stability and solubility?

- Methodological Answer : The 4-chlorobenzyl group enhances lipophilicity, potentially reducing aqueous solubility but improving membrane permeability. The thiophene moiety introduces π-π stacking interactions, which may stabilize crystalline forms. Solubility can be empirically tested in DMSO (common for biological assays) or simulated via computational tools like COSMO-RS .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting this compound’s biological activity?

- Methodological Answer : SAR studies should systematically modify substituents (e.g., replacing chlorine with fluorine or methyl groups) and evaluate effects on target binding. For example, fluorobenzyl analogs (e.g., 4-fluorobenzyl derivatives) may alter metabolic stability . Biological assays (e.g., enzyme inhibition, cell viability) paired with molecular docking can identify critical pharmacophores .

Q. How can researchers resolve contradictions in reported biological activity data for urea derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, concentration ranges). Meta-analysis of published data and standardized protocols (e.g., NIH/NCATS guidelines) are essential. For example, anti-inflammatory activity in murine models may not translate to human cells due to differences in COX-2 expression .

Q. What computational tools are suitable for predicting this compound’s interaction with biological targets?

- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) and docking software (AutoDock Vina) can model binding to targets like kinase enzymes or GPCRs. Density Functional Theory (DFT) calculations predict electronic properties influencing reactivity. PubChem’s BioActivity data (AID 1259365) provides reference bioassay results for validation .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Methodological Answer : Scaling requires addressing exothermic reactions (safety) and optimizing catalysts for cost efficiency. Continuous-flow reactors may improve reproducibility for intermediates like carbamates. Purity thresholds (>98%) for in vivo studies demand advanced purification (e.g., preparative HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.